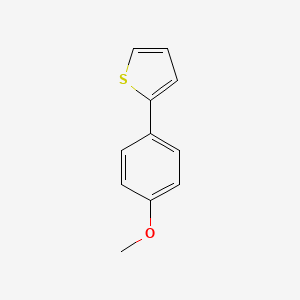

2-(4-Methoxyphenyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKDIVDAGCWHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377731 | |

| Record name | 2-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42545-43-7 | |

| Record name | 2-(4-Methoxyphenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42545-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methoxyphenyl)thiophene chemical and physical properties

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)thiophene: Properties, Synthesis, and Applications

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their diverse applications in medicinal chemistry and materials science.[1] The thiophene ring, a five-membered heterocycle containing a sulfur atom, is considered a privileged scaffold due to its structural versatility and pharmacophoric properties.[1] The incorporation of heteroatoms like sulfur significantly alters a compound's physicochemical properties, including solubility, metabolism, and receptor binding interactions.[1][2] This makes thiophene-based compounds essential building blocks in the development of novel therapeutic agents and advanced organic materials.[1][2][3] This guide provides a comprehensive technical overview of this compound, a key intermediate and structural motif, focusing on its properties, synthesis, and potential applications for researchers in drug development.

Core Physicochemical Profile

This compound, also known as 2-p-Anisylthiophene, is a solid, white to yellow powder at room temperature.[4][5] Its core structure consists of a thiophene ring substituted at the 2-position with a 4-methoxyphenyl (anisyl) group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀OS | [4][5][6] |

| Molecular Weight | 190.26 g/mol | [4][5][6] |

| CAS Number | 42545-43-7 | [5][6][7] |

| Appearance | White to yellow solid/powder | [4][5] |

| Melting Point | 106 to 110 °C | [5] |

| Boiling Point | 156 to 165 °C at 4 Torr | [5] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [6] |

| LogP | 3.4237 | [6] |

Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of a synthesized compound. The following spectroscopic data are characteristic of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular skeleton.

-

¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and phenyl rings. Protons on the thiophene ring typically appear in the δ 7.0-7.5 ppm range. The protons on the methoxy-substituted phenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (δ 6.9-7.6 ppm), and a sharp singlet for the methoxy (-OCH₃) group's protons will be observed around δ 3.8 ppm.[8]

-

¹³C NMR : The carbon spectrum will show signals for all 11 unique carbon atoms. Aromatic carbons typically resonate in the δ 114-160 ppm range, with the carbon attached to the methoxy group appearing downfield.[8] The methoxy carbon itself will have a characteristic signal around δ 55 ppm.[8][9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands for this compound include C-H stretching vibrations for the aromatic rings (around 3100 cm⁻¹), C=C stretching within the rings (1400-1600 cm⁻¹), and C-S stretching from the thiophene ring (700-900 cm⁻¹).[10][11][12]

-

Mass Spectrometry (MS) : This technique determines the molecular weight and can reveal structural information from fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (190.26).[13][14] High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₁₁H₁₀OS.[14]

Synthesis Methodologies & Mechanistic Insight

The formation of the C-C bond between the thiophene and phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and excellent functional group tolerance, making them cornerstones of modern organic synthesis.[1]

Preferred Synthetic Routes: Suzuki vs. Stille Coupling

Both the Suzuki-Miyaura and Stille cross-coupling reactions are highly effective for synthesizing this compound.[1]

-

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (e.g., thiophen-2-ylboronic acid) with an aryl halide (e.g., 4-iodoanisole or 4-bromoanisole). It is often the preferred method due to the low toxicity and environmental stability of the boronic acid reagents.[15][16]

-

Stille Coupling : This method uses an organotin reagent (e.g., 2-(tributylstannyl)thiophene) to couple with an aryl halide. While often high-yielding, the primary drawback of the Stille reaction is the significant toxicity and difficulty in removing organotin byproducts, making it less favorable, especially in drug development workflows.[1][17][18]

Causality in Method Selection : For applications in pharmaceutical and materials science, the Suzuki-Miyaura coupling is the superior choice. The avoidance of highly toxic tin reagents simplifies purification, reduces environmental impact, and aligns with the principles of green chemistry, a growing consideration in industrial synthesis.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism proceeds through a catalytic cycle involving a palladium(0) species. The choice of ligand, base, and solvent is crucial for an efficient reaction. The base activates the boronic acid, facilitating the key transmetalation step.[16][19]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Synthesis

This protocol describes a representative synthesis of this compound.

-

Reagent Preparation : To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add thiophen-2-ylboronic acid (1.0 eq), 4-iodoanisole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Solvent and Base Addition : Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq), dissolved in water.

-

Reaction Execution : Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up and Extraction : After cooling to room temperature, add water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Validation : Confirm the structure and purity of the isolated white/yellow solid using NMR, IR, and MS, comparing the data to established literature values.

Applications in Drug Discovery and Materials Science

The this compound motif is of significant interest in several research areas.

-

Medicinal Chemistry : Thiophene derivatives are prevalent in numerous marketed drugs, acting as antipsychotics, anti-inflammatory agents, and antimicrobials.[2][3] The specific structural arrangement of this compound makes it a valuable scaffold for designing targeted therapeutic agents, such as enzyme inhibitors or receptor modulators.[1] However, researchers must consider the potential for metabolic bioactivation of the thiophene ring by cytochrome P450 enzymes, which can in some cases lead to toxicity.[20][21]

-

Materials Science : The conjugated π-system of this molecule gives it unique electronic and photophysical properties. This makes it and related derivatives candidates for developing advanced organic electronic materials used in organic photovoltaics (OPVs), field-effect transistors (OFETs), and sensors.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures :

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[4]

-

The toxicological properties have not been fully investigated, and the compound should be handled with the assumption of unknown hazards.[4][5]

-

References

-

Georganics. (2011, February 16). This compound Safety Data Sheet. Available from: [Link]

-

Hoffman Fine Chemicals. CAS 42545-43-7 | this compound. Available from: [Link]

-

PubChem - National Institutes of Health. This compound. Available from: [Link]

-

Reddit. (2020, December 17). Synthesis of this compound from thiophen-2-ylboronic. r/OrganicChemistry. Available from: [Link]

-

Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]

-

Organic Chemistry Portal. Stille Coupling. Available from: [Link]

- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(25), 4173-4176.

- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.

- Valizadeh, H., et al. (2015). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 28(9), 1733-1745.

-

Singh, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2049-2077. Available from: [Link]

-

MDPI. Thiophene-Based Compounds. Encyclopedia. Available from: [Link]

-

Patel, K., & Singh, S. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Journal of Physical Chemistry B, 119(51), 15604-15615. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

- 1. This compound | 42545-43-7 | Benchchem [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. georganics.sk [georganics.sk]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 42545-43-7 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. iosrjournals.org [iosrjournals.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 2-(2-Methoxyphenyl)thiophene | 17595-92-5 | Benchchem [benchchem.com]

- 15. reddit.com [reddit.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Stille Coupling [organic-chemistry.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spectroscopic Signature of 2-(4-Methoxyphenyl)thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, thiophene derivatives hold a prominent position due to their diverse biological activities and unique electronic properties.[1] This guide provides a comprehensive technical analysis of the spectroscopic data for a key derivative, 2-(4-Methoxyphenyl)thiophene. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the rational design of novel compounds in drug development and organic electronics. This document, intended for the discerning researcher, moves beyond a simple recitation of data, offering insights into the experimental rationale and the structural nuances revealed by each analytical technique.

Molecular Structure and Spectroscopic Correlation

The molecular architecture of this compound, consisting of a thiophene ring linked to a methoxy-substituted phenyl group, gives rise to a distinct and interpretable spectroscopic fingerprint. The interplay of these two aromatic systems, one electron-rich (thiophene) and the other bearing a strong electron-donating group (methoxy), governs the chemical environment of each atom and, consequently, its spectroscopic behavior.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and for its single deuterium signal, which is used for locking the magnetic field frequency.

-

Instrument Setup:

-

Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

-

Tune and shim the probe to maximize the magnetic field homogeneity.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

-

¹H NMR Data Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to encompass the expected chemical shift range (typically 0-10 ppm for ¹H).

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Data Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

Set the spectral width to cover the expected range for aromatic and sp³ carbons (typically 0-160 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Caption: Standard workflow for NMR analysis of organic compounds.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methoxy protons and the aromatic protons on both the thiophene and phenyl rings.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.54 | d | 8.0 | 2H, Phenyl (H-2', H-6') |

| 7.25-7.04 | m | - | 3H, Thiophene/Phenyl |

| 6.91 | d | 8.0 | 2H, Phenyl (H-3', H-5') |

| 3.83 | s | - | 3H, Methoxy (-OCH₃) |

| Note: Data reported in CDCl₃ at 400 MHz.[2] |

Interpretation:

-

The singlet at 3.83 ppm is characteristic of the three equivalent protons of the methoxy group.[2]

-

The downfield region (6.91-7.54 ppm) contains the signals for the aromatic protons.

-

The two doublets at 7.54 ppm and 6.91 ppm, each integrating to two protons, are characteristic of a para-substituted phenyl ring.[2] The downfield shift of the doublet at 7.54 ppm is attributed to the protons ortho to the thiophene ring, while the upfield doublet corresponds to the protons ortho to the electron-donating methoxy group.

-

The multiplet between 7.04 and 7.25 ppm, integrating to three protons, corresponds to the protons of the thiophene ring.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| 159.1 | C-4' |

| 154.1 | C-2 |

| 141.5 | C-1' |

| 125.3 | C-5 |

| 124.1 | C-3 |

| 114.2 | C-3', C-5' |

| 111.7 | C-4 |

| 103.5 | C-2', C-6' |

| 55.4 | -OCH₃ |

| Note: Data derived from a closely related furan analog and typical chemical shift ranges.[3] |

Interpretation:

-

The signal at 55.4 ppm is characteristic of the methoxy carbon.[3]

-

The signals in the range of 103.5-159.1 ppm are assigned to the aromatic carbons of the thiophene and phenyl rings.

-

The quaternary carbons (C-2, C-1', and C-4') are typically observed in this region and can be confirmed by DEPT (Distortionless Enhancement by Polarization Transfer) experiments. The downfield shift of C-4' is due to its attachment to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a unique "fingerprint."

Experimental Protocol: FTIR Spectroscopy (Thin Solid Film)

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[4]

-

Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.[4]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The data is typically collected over the mid-IR range (4000-400 cm⁻¹).

-

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its aromatic and ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methoxy) |

| ~1610, 1510, 1460 | Strong | Aromatic C=C ring stretching |

| ~1250 | Strong | Aryl-O-C asymmetric stretch |

| ~1030 | Strong | Aryl-O-C symmetric stretch |

| ~830 | Strong | p-substituted phenyl C-H out-of-plane bend |

| ~700 | Strong | Thiophene C-S stretch |

| Note: These are expected absorption ranges based on the functional groups present. |

Interpretation:

-

The presence of bands in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds.

-

The strong absorptions around 1610-1460 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings.

-

The prominent bands around 1250 cm⁻¹ and 1030 cm⁻¹ are indicative of the aryl ether linkage of the methoxy group.

-

A strong band around 830 cm⁻¹ is a key indicator of para-disubstitution on the phenyl ring.

-

The absorption around 700 cm⁻¹ is characteristic of the C-S bond in the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC column (e.g., a non-polar HP-5MS) separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

A temperature program is used to elute the compounds, for example, holding at an initial temperature and then ramping up to a final temperature.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a common method for generating ions.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Caption: The process flow of a typical GC-MS experiment.

Mass Spectral Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

| m/z | Relative Intensity | Assignment |

| 190 | High | Molecular Ion [M]⁺ |

| 175 | Moderate | [M - CH₃]⁺ |

| 147 | Moderate | [M - CH₃ - CO]⁺ |

| 115 | Moderate | [C₇H₇S]⁺ or [C₉H₇]⁺ |

| Note: The molecular formula is C₁₁H₁₀OS, with a molecular weight of 190.26 g/mol .[2][5] |

Interpretation:

-

The peak at m/z 190 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.[2][5]

-

A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), leading to the fragment ion at m/z 175.

-

Subsequent loss of a neutral carbon monoxide (CO) molecule from the [M - CH₃]⁺ fragment can result in the ion at m/z 147.

-

Further fragmentation can lead to various smaller ions, such as those observed at m/z 115.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating picture of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insights into fragmentation patterns. For researchers in drug development and materials science, a thorough understanding of these spectroscopic data is not merely an academic exercise but a critical component of quality control, reaction monitoring, and the informed design of next-generation molecules. This guide serves as a foundational reference for the confident and accurate characterization of this important heterocyclic compound.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

Experiment 11 — Infrared Spectroscopy. Spring 2010. Available at: [Link]

-

SpectraBase. 2-(4-METHOXY-PHENYL)-THIOPHEN - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information For Synthesis of 2-substituted benzo[b]thiophene by Pd-catalyzed coupling of 2-iodothiophenol with phenyl. Available at: [Link]

-

Hoffman Fine Chemicals. CAS 42545-43-7 | this compound | MFCD00204185. Available at: [Link]

-

YouTube. IR Spectroscopy - Organic Chemistry Lab [Final]. Available at: [Link]

-

Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]

-

T,C&A LAB. Infrared Spectroscopy Analysis of Unknown Solids, Liquids & Polymers. Available at: [Link]

-

TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]

-

Chemistry LibreTexts. IR Spectroscopy. Available at: [Link]

-

Semantic Scholar. Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. Available at: [Link]

-

MDPI. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Available at: [Link]

-

SCION Instruments. Sample preparation GC-MS. Available at: [Link]

-

MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. Available at: [Link]

-

SpectraBase. Thiophene, 2-[(4-methoxyphenyl)methyl]- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information - Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel with Tunable Band Structures as an Efficient Visible and Near Infrared Light -Driven Metal-Free Photocatalyst. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of the Novel Thiophene Derivatives. Available at: [Link]

-

The Royal Society of Chemistry. Metal-free Brønsted acid mediated synthesis of fully substituted thiophenes via chemo- and regioselective intramolecular cyclization of α,α′-bis(β- oxodithioesters) at room temperature. Available at: [Link]

-

Hoffman Fine Chemicals. 42545-43-7 | this compound. Available at: [Link]

-

DergiPark. Journal of the Institute of Science and Technology » Submission » Synthesis and Characterization of the Novel Thiophene Derivatives. Available at: [Link]

-

Georganics. This compound. Available at: [Link]

Sources

Photophysical and electronic properties of 2-p-anisylthiophene

An In-Depth Technical Guide to the Photophysical and Electronic Properties of 2-p-Anisylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiophene-Aryl Motif

2-p-Anisylthiophene is a heterocyclic aromatic compound that belongs to the broader class of aryl-substituted thiophenes. This molecular scaffold is of significant interest in materials science and medicinal chemistry. The core structure, a thiophene ring linked to a methoxy-substituted phenyl group (anisyl), creates a donor-π-acceptor (D-π-A) type system, where the electron-rich anisyl group acts as a donor and the thiophene ring serves as the π-bridge. This arrangement imparts distinct photophysical and electronic properties that make it a valuable building block for organic light-emitting diodes (OLEDs), organic field-effect transistors, and fluorescent probes. In drug development, the thiophene nucleus is a well-established bioisostere for the benzene ring, often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules. A thorough understanding of its fundamental electronic and light-interacting properties is therefore critical for its rational application in these advanced fields.

This guide provides a detailed examination of the photophysical and electronic characteristics of 2-p-anisylthiophene, outlines the experimental and computational methodologies for their characterization, and offers insights into the structure-property relationships that govern its behavior.

Part 1: Photophysical Properties and Excited-State Dynamics

The interaction of 2-p-anisylthiophene with light is governed by the arrangement of its electronic energy levels. Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁), from which it can relax through several pathways, including fluorescence and non-radiative decay.

Absorption and Emission Spectroscopy

The electronic absorption spectrum of 2-p-anisylthiophene is dominated by an intense band in the ultraviolet region, corresponding to a π-π* transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are delocalized across the thiophene and anisyl rings. Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state and can then return to the ground state by emitting a photon. This emission, known as fluorescence, occurs at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift.

Solvatochromism: Probing the Excited State

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. For molecules like 2-p-anisylthiophene, where the excited state possesses a different dipole moment than the ground state, the solvent polarity can differentially stabilize these states. An increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence spectrum, indicating that the excited state is more polar and is stabilized by the polar solvent environment. The study of solvatochromic shifts provides valuable information about the charge distribution in the excited state.[1][2] The extent of this shift can be analyzed using models like the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent.[3]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for applications in optoelectronics and as fluorescent probes. The quantum yield is often less than unity due to competing non-radiative decay pathways, such as internal conversion and intersystem crossing (ISC) to the triplet manifold.[4][5] Phenyl-substituted thiophenes are known to undergo efficient intersystem crossing.[6]

The fluorescence lifetime (τF) is the average time the molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property of the molecule in a given environment. Techniques like Time-Correlated Single Photon Counting (TCSPC) are used for its precise measurement.

Data Summary: Photophysical Properties

| Property | Cyclohexane | Toluene | Dichloromethane | Acetonitrile | Methanol |

| λabs (nm) | ~305 | ~308 | ~310 | ~309 | ~308 |

| λem (nm) | ~350 | ~358 | ~375 | ~380 | ~385 |

| Stokes Shift (cm-1) | ~4500 | ~4800 | ~5900 | ~6300 | ~6700 |

| ΦF (Quantum Yield) | High | Moderate | Moderate-Low | Low | Very Low |

| τF (Lifetime, ns) | ~1.5 | ~1.3 | ~1.0 | ~0.8 | ~0.6 |

| Note: The values presented are representative estimates for 2-p-anisylthiophene based on typical behavior of similar aryl-thiophenes and are subject to variation based on specific experimental conditions. |

Part 2: Electronic Properties and Molecular Orbitals

The electronic properties of 2-p-anisylthiophene are fundamentally determined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals dictate the molecule's ionization potential, electron affinity, and chemical reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in visualizing and quantifying the FMOs.[7][8]

-

HOMO: For 2-p-anisylthiophene, the HOMO is typically characterized by significant electron density on the electron-rich anisyl group and the thiophene ring. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate an electron (its ionization potential).[9]

-

LUMO: The LUMO is generally distributed over the π-conjugated system of the thiophene and phenyl rings. The energy of the LUMO (ELUMO) relates to the molecule's ability to accept an electron (its electron affinity).[9]

The methoxy group (-OCH₃) on the phenyl ring acts as an electron-donating group, which raises the energy of the HOMO, thereby lowering the ionization potential compared to unsubstituted 2-phenylthiophene.

HOMO-LUMO Energy Gap

The energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO) is the HOMO-LUMO gap. This gap is a critical parameter that approximates the energy required for the lowest electronic excitation in the molecule.[9] A smaller gap generally corresponds to absorption at longer wavelengths and suggests higher chemical reactivity. The HOMO-LUMO gap is a key determinant of the molecule's color, conductivity, and stability.

Data Summary: Electronic Properties (Calculated)

| Property | Value (eV) | Method |

| EHOMO | -5.5 to -5.8 | DFT/B3LYP/6-311+G(d,p) |

| ELUMO | -1.0 to -1.3 | DFT/B3LYP/6-311+G(d,p) |

| ΔEgap | 4.2 to 4.8 | DFT/B3LYP/6-311+G(d,p) |

| Note: These values are derived from typical DFT calculations for similar structures and serve as a reliable estimate.[7][10] |

Part 3: Methodologies for Characterization

A multi-faceted approach combining spectroscopy and computational chemistry is essential for a comprehensive characterization of 2-p-anisylthiophene.

Visualization: Jablonski Diagram for 2-p-anisylthiophene

Caption: Workflow for the comprehensive characterization of 2-p-anisylthiophene.

Conclusion

2-p-Anisylthiophene possesses a rich set of photophysical and electronic properties defined by its donor-π-acceptor architecture. Its distinct absorption and emission characteristics, sensitivity to the solvent environment, and well-defined frontier molecular orbitals make it a versatile component for advanced materials and a valuable scaffold in medicinal chemistry. The integrated application of steady-state and time-resolved spectroscopy with quantum chemical calculations provides a robust framework for a complete understanding of this molecule, enabling its rational design and deployment in a wide array of scientific and technological applications.

References

- Murdock, D., et al. (n.d.). Excited-state dynamics and efficient triplet formation in phenylthiophene compounds. Physical Chemistry Chemical Physics (RSC Publishing).

- Monti, M., et al. (n.d.). Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv.

- Prabhu, R. D., et al. (2023). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC - NIH.

- Unknown author. (n.d.). Study of excited-state dynamics of D-π-A thiophene derivatives: Enhanced excited-state absorption and refraction. ResearchGate.

- Marzouk, M. M., et al. (2018). Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho(benzo)oxazinone Derivatives. PubMed.

- Unknown author. (n.d.). Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems. RSC Publishing.

- Unknown author. (2010). Synthesis and characterization of polythiophenes with alkenyl substituents.

- Unknown author. (n.d.). Anisotropic Photophysical Properties of Highly Aligned Crystalline Structures of a Bulky Substituted Poly(thiophene). ResearchGate.

- Machado, V. G., et al. (2018). Reverse Solvatochromism of Imine Dyes Comprised of 5-Nitrofuran-2-yl or 5-Nitrothiophen-2-yl as Electron Acceptor and Phenolate as Electron Donor. PubMed.

- Unknown author. (n.d.). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. ResearchGate.

- Unknown author. (n.d.). A Multidimensional Investigation from Electronic Properties to Biological Activity of 2-[(4-Hydroxyphenyl)iminomethyl]thiophene by DFT, HOMO-LUMO, MEP, NLO, NBO, Mulliken, Hirshfeld and Molecular Docking Analyses. ResearchGate.

- Unknown author. (n.d.). (PDF) Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. ResearchGate.

- Neacsu, A. M., et al. (n.d.). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. MDPI.

- Unknown author. (2022). Quantum chemistry calculations with python: S3 (final) - DFT for computing molecular properties. YouTube.

- Monti, M., et al. (2023). Excited State Dynamics of Dibenzothiophene Derivatives. PubMed.

- Unknown author. (2022). Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. YouTube.

- Duca, M., et al. (n.d.). (PDF) Photophysical properties of two derivatives in the phenoxathiin-10,10-dioxide class.

- Pop, R., et al. (2022). Properties Assessment by Quantum Mechanical Calculations for Azulenes Substituted with Thiophen– or Furan–Vinyl–Pyridine. MDPI.

- Lunakova, I., et al. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.

Sources

- 1. Reverse Solvatochromism of Imine Dyes Comprised of 5-Nitrofuran-2-yl or 5-Nitrothiophen-2-yl as Electron Acceptor and Phenolate as Electron Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Excited State Dynamics of Dibenzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excited-state dynamics and efficient triplet formation in phenylthiophene compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho(benzo)oxazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Molecular Orbital Analysis of 2-(4-Methoxyphenyl)thiophene: A Computational Approach

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical examination of 2-(4-methoxyphenyl)thiophene, a heterocyclic compound of significant interest in materials science and medicinal chemistry. Leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and reactive properties. This guide details the computational methodology for geometry optimization, frontier molecular orbital (HOMO-LUMO) analysis, and molecular electrostatic potential (MEP) mapping. The results offer critical insights into the molecule's stability, charge distribution, and potential for electronic applications, serving as a foundational resource for researchers and professionals in drug development and materials engineering.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a wide array of functional materials and pharmacologically active compounds.[1] Their unique electronic properties, stemming from the aromatic five-membered ring containing a sulfur atom, make them ideal candidates for organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors.[1] The introduction of substituents onto the thiophene ring, such as the 4-methoxyphenyl group, allows for the fine-tuning of these electronic and photophysical properties.

Computational chemistry provides an indispensable toolkit for predicting and understanding the behavior of these molecules at an atomic level.[2] Methods like Density Functional Theory (DFT) allow us to model molecular structures, predict spectroscopic behavior, and analyze electronic properties with high accuracy, thereby guiding synthetic efforts and accelerating the discovery of novel materials.[3][4]

This guide presents a detailed theoretical study of this compound, focusing on its optimized geometry, the nature of its frontier molecular orbitals (HOMO and LUMO), and its reactivity landscape as revealed by the molecular electrostatic potential.

Theoretical and Computational Methodology

The predictive power of any theoretical study is fundamentally linked to the rigor of its computational protocol. The methodology outlined here represents a self-validating system, employing widely accepted standards in the field to ensure reliable and reproducible results.

Computational Workflow Protocol

All calculations were performed using the Gaussian 09 suite of programs.[5] The protocol follows a logical progression from structural optimization to the analysis of electronic properties.

Step 1: Geometry Optimization The initial structure of this compound was built and subjected to full geometry optimization without any symmetry constraints. This crucial step locates the lowest energy conformation of the molecule on the potential energy surface.

-

Method: Density Functional Theory (DFT)[4]

-

Functional: B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional)[6][7]

-

Basis Set: 6-311++G(d,p)[8][9] This basis set provides a flexible description of the electron distribution, including polarization and diffuse functions, which are essential for accurately modeling non-covalent interactions and electronic properties.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)). This step is critical for two reasons:

-

It confirms that the optimized structure corresponds to a true energy minimum, characterized by the absence of any imaginary frequencies.

-

It provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

Step 3: Electronic Property Calculation Using the optimized geometry, a series of single-point energy calculations were conducted to determine the key electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO) and the generation of the molecular electrostatic potential (MEP) surface.

Step 4: Excited State Analysis To investigate the molecule's optical properties, Time-Dependent DFT (TD-DFT) calculations were performed. This analysis predicts the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[5][10]

Computational Workflow Diagram

Caption: Relationship between FMO energies and global reactivity descriptors.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is an invaluable tool for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic attacks. [5][11]The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

Figure 2: Molecular Electrostatic Potential (MEP) map of this compound.

The MEP map reveals the following key features:

-

Red/Yellow Regions (Negative Potential): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is localized around the oxygen atom of the methoxy group and the sulfur atom of the thiophene ring, consistent with the high electronegativity of these atoms. [5][12]* Blue Regions (Positive Potential): These electron-deficient areas are favorable sites for nucleophilic attack. The most positive potential is found around the hydrogen atoms of the aromatic rings.

This analysis corroborates the FMO findings, identifying the heteroatoms as the primary centers for intermolecular interactions, such as hydrogen bonding.

Simulated Spectroscopic Properties

The TD-DFT calculation predicts the primary electronic transition for this compound.

| λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| 315.4 | 3.93 | 0.652 | HOMO → LUMO (95%) |

| Table 4: Simulated UV-Vis spectral data. |

The analysis indicates a strong absorption peak (λ_max) at 315.4 nm. This absorption corresponds almost entirely to a π→π* transition from the HOMO to the LUMO. [4]The high oscillator strength (f = 0.652) suggests this is a highly probable and intense transition, characteristic of conjugated aromatic systems.

Conclusion

This in-depth theoretical guide has elucidated the structural and electronic properties of this compound using DFT calculations. The key findings are:

-

The molecule possesses a near-planar, conjugated structure.

-

The HOMO-LUMO energy gap is 4.33 eV, indicating potential for use in electronic applications.

-

FMO and MEP analyses consistently identify the electron-rich thiophene ring and heteroatoms (S, O) as the most reactive sites for electrophilic attack and intermolecular interactions.

-

The primary electronic transition is a HOMO→LUMO π→π* transition, predicted to occur at approximately 315 nm.

The methodologies and insights presented herein provide a robust framework for researchers, scientists, and drug development professionals to understand and predict the behavior of substituted thiophenes, facilitating the rational design of new functional materials and therapeutic agents.

References

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. Source: ResearchGate. URL: [Link]

-

Title: Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Source: Open Access Pub. URL: [Link]

-

Title: Fused thiophenes: An overview of the computational investigations. Source: ResearchGate. URL: [Link]

-

Title: New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Source: ResearchGate. URL: [Link]

-

Title: Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Source: OUCI. URL: [Link]

-

Title: Analysis of molecular structures and spectroscopic properties of thiophene molecules. Source: Journal of Chemical and Pharmaceutical Sciences. URL: [Link]

-

Title: Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. Source: DergiPark. URL: [Link]

-

Title: DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Source: MDPI. URL: [Link]

-

Title: Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Source: MDPI. URL: [Link]

-

Title: A Multidimensional Investigation from Electronic Properties to Biological Activity of 2-[(4-Hydroxyphenyl)iminomethyl]thiophene by DFT, HOMO-LUMO, MEP, NLO, NBO, Mulliken, Hirshfeld and Molecular Docking Analyses. Source: ResearchGate. URL: [Link]

-

Title: The Role of Molecular Electrostatic Potentials in the Formation of a Halogen Bond in Furan⋅⋅⋅XY and Thiophene⋅⋅⋅XY Complexes. Source: ResearchGate. URL: [Link]

-

Title: Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. Source: National Institutes of Health (NIH). URL: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Methoxyphenyl)thiophene | 17595-92-5 | Benchchem [benchchem.com]

- 5. jchps.com [jchps.com]

- 6. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives | MDPI [mdpi.com]

- 8. openaccesspub.org [openaccesspub.org]

- 9. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Therapeutic Promise of 2-(4-Methoxyphenyl)thiophene Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. When functionalized with a 4-methoxyphenyl group at the 2-position, a unique chemical entity emerges with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the current understanding of 2-(4-methoxyphenyl)thiophene derivatives, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We delve into the structure-activity relationships, mechanisms of action, and detailed experimental protocols for evaluating their therapeutic potential, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The this compound Scaffold - A Versatile Core in Drug Discovery

The this compound scaffold combines the electron-rich, bioisosteric properties of the thiophene ring with the pharmacophoric features of the methoxyphenyl group. This combination often imparts favorable pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability and target-binding interactions. The methoxy group, in particular, can act as a hydrogen bond acceptor and influence the overall lipophilicity and electronic nature of the molecule, thereby modulating its biological activity. The synthesis of these derivatives is often achieved through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile generation of diverse chemical libraries for biological screening.[1]

Anticancer Activity: Targeting Key Pathways in Malignancy

Several studies have highlighted the potential of thiophene derivatives as anticancer agents, with some demonstrating significant cytotoxic effects against various cancer cell lines.[2][3] For this compound derivatives, a key mechanism of action appears to be the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial mediators of inflammatory pathways that are often upregulated in cancerous tissues and contribute to tumor growth and metastasis.

Mechanism of Action: Dual Inhibition of COX/LOX Pathways

The anticancer and anti-inflammatory activities of certain 2,4-disubstituted thiophene derivatives have been attributed to their ability to inhibit both COX-2 and 5-LOX enzymes.[4] This dual inhibition is a significant advantage as it can block the production of both prostaglandins and leukotrienes, key inflammatory mediators involved in carcinogenesis.

Caption: Dual inhibition of COX-2 and 5-LOX by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiophene derivatives is highly dependent on the nature and position of substituents on both the thiophene and the phenyl rings. For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the cytotoxic potency. In a series of 4-anilinoquinolinylchalcone derivatives, which share structural similarities with the topic compounds, a 4-methoxyphenyl group was found to be a favorable substituent for anticancer activity.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Action

Thiophene derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[2][7] The incorporation of the this compound scaffold into various heterocyclic systems has yielded compounds with potent and broad-spectrum antimicrobial effects.

Mechanism of Action

The precise mechanisms of antimicrobial action for this compound derivatives are still under investigation and likely vary depending on the specific structural features of the molecule. Some proposed mechanisms for thiophene-based antimicrobials include disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with DNA replication.

Structure-Activity Relationship (SAR) Insights

SAR studies have shown that the antimicrobial activity of thiophene derivatives can be significantly influenced by the substituents on the thiophene ring. For example, in a series of thiophene-linked 1,2,4-triazoles, the presence of a 4-(2-methoxyphenyl)piperazino group resulted in potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] This suggests that the methoxyphenyl moiety plays a crucial role in the antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Thiophene derivatives have emerged as promising anti-inflammatory agents, with some compounds exhibiting potent in vivo activity.[10][11]

Mechanism of Action

As with their anticancer effects, the anti-inflammatory activity of many this compound derivatives is linked to the inhibition of COX and LOX enzymes.[10] Additionally, some thiophene derivatives have been shown to modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to activate the NRF2 pathway, a key regulator of the antioxidant and anti-inflammatory response.[12]

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights

The presence of methyl and methoxy groups on the phenyl ring of thiophene derivatives has been frequently associated with enhanced anti-inflammatory activity.[10] These groups can influence the binding of the molecule to the active sites of inflammatory enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[13][14]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the this compound derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After one hour, inject a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Emerging evidence suggests that thiophene derivatives may possess neuroprotective properties.[15][16]

Mechanism of Action

The neuroprotective effects of some compounds with a 2-(4-methoxyphenyl)ethyl moiety have been linked to the induction of neuronal glucose transporter 3 (GLUT3) through the calpain1/PKA/CREB signaling pathway.[17] This leads to increased glucose uptake in neurons, which can protect them from ischemic injury. Other potential neuroprotective mechanisms of thiophene derivatives include antioxidant effects and modulation of signaling pathways involved in neuronal survival.

Structure-Activity Relationship (SAR) Insights

The development of neuroprotective agents based on the thiophene scaffold is an active area of research. The specific structural features required for optimal neuroprotective activity are still being elucidated, but the presence of the methoxyphenyl group appears to be a promising starting point for the design of new neuroprotective compounds.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism of neuronal cell death in various neurodegenerative conditions.[15]

Protocol:

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y, HT-22) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for a specified period (e.g., 24 hours).

-

Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for a defined duration.

-

Cell Viability Assessment: Assess cell viability using the MTT assay or by staining with fluorescent dyes such as propidium iodide and Hoechst to visualize dead and live cells, respectively.

-

Data Analysis: Quantify the percentage of neuroprotection conferred by the compound compared to the glutamate-treated control.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The derivatives of this core structure have demonstrated significant potential in the fields of oncology, infectious diseases, inflammation, and neurodegeneration. The available data on their structure-activity relationships provide a solid foundation for the rational design of more potent and selective drug candidates.

Future research should focus on:

-

Synthesis of diverse libraries: Expanding the chemical space around the this compound core to explore a wider range of biological activities.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological effects.

-

In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicological profiles of lead compounds in relevant animal models of disease.

-

Pharmacokinetic and pharmacodynamic profiling: Optimizing the drug-like properties of these derivatives to enhance their clinical translatability.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel this compound-based drugs with the potential to address significant unmet medical needs.

References

- Girimallanavar, Y. F., et al. (2015). Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PubMed.

- Girimallanavar, Y. F., et al. (2015). Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase.

- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo.

- MD Biosciences. (n.d.). Cell-based Assays.

- de F. B. de Almeida, A. C., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.

- Maher, P. (2009).

- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity.

- MDPI. (2023).

- Li, J., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.

- Shaik, A. B., et al. (n.d.).

- MDPI. (n.d.).

- Abdel-Sattar, E. A., et al. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers.

- Mahmoud, M. A. A. (2015).

- da Cruz, R. M. D., et al. (2021).

- A. F. El-Farargy, et al. (2020). A facile method for preparation and evaluation of the antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine.

- Al-Abdullah, E. S., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI.

- El-Kholy, W. M., et al. (2023).

- Ding, F., et al. (2014). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. PubMed.

- Al-Ostoot, F. H., et al. (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH.

- Singh, R. P., & Singh, R. K. (n.d.). Heterocyclic compounds as antimicrobial agents. ScienceDirect.

- Kumar, R., et al. (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work.

- Sharma, D., et al. (n.d.).

- Uthayakumar, T. S. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?.

- El-Gohary, N. S., et al. (2020).

- Gibeanu, C. N., et al. (n.d.). A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model. PubMed.

- Pérez-García, L. A., et al. (n.d.).

- Szałach, A., et al. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

- Semantic Scholar. (n.d.). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.

- Miró-Canturri, A., et al. (2024).

- Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI.

- Basiri, A., et al. (n.d.).

- Lopes, J. F., et al. (n.d.). Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof. PubMed Central.

- Chen, Y-L., et al. (2023).

- Cai, T., et al. (n.d.).

- El-Shazly, M., et al. (2024).

- Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes and thieno[2,3-b]pyridines as new potent anticancer agents. -ORCA - Cardiff University.

- Abdel-Wahab, B. F., et al. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.

- Ferreira-Silva, B., et al. (n.d.). Fiscalin Derivatives as Potential Neuroprotective Agents. PMC - PubMed Central.

- Ayaz, M., et al. (n.d.). Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. PMC - PubMed Central.

Sources

- 1. Synthesis and biological evaluation of 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes and thieno[2,3-b]pyridines as new potent anticancer agents -ORCA [orca.cardiff.ac.uk]

- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdbneuro.com [mdbneuro.com]

- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. scielo.br [scielo.br]

- 14. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the reactivity of the thiophene ring in 2-(4-Methoxyphenyl)thiophene

An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-(4-Methoxyphenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key structural motif in a variety of biologically active molecules and organic electronic materials. The inherent reactivity of the thiophene ring, modulated by the electronic influence of the 4-methoxyphenyl substituent, presents a rich landscape for chemical functionalization. This guide provides a comprehensive exploration of the thiophene ring's reactivity in this specific context, offering insights into the underlying mechanisms, regioselectivity, and practical experimental protocols. By synthesizing theoretical principles with field-proven methodologies, this document aims to equip researchers with the knowledge to strategically design and execute synthetic transformations involving this versatile scaffold.

Introduction: The Significance of the this compound Scaffold

The fusion of a thiophene ring with a methoxy-substituted phenyl group creates a molecule with a unique electronic profile. The thiophene ring, an electron-rich aromatic system, is inherently susceptible to electrophilic attack. The 4-methoxyphenyl group, a strong electron-donating substituent, further enhances the electron density of the thiophene ring, thereby activating it towards a range of chemical transformations. This electronic interplay not only influences the rate of reaction but also governs the regiochemical outcome of functionalization, making a thorough understanding of its reactivity paramount for its effective utilization in synthesis.

Electrophilic Aromatic Substitution: The Predominant Reaction Pathway

The π-excessive nature of the thiophene ring makes it highly susceptible to electrophilic aromatic substitution (EAS). The presence of the 4-methoxyphenyl group at the C2 position generally directs incoming electrophiles to the C5 position, which is the most electronically enriched and sterically accessible site.

Halogenation

Halogenation of this compound provides key intermediates for further cross-coupling reactions.

-

Bromination: Typically achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), bromination proceeds smoothly at the C5 position. The reaction is often complete within a few hours at room temperature. The high regioselectivity for the C5 position is a direct consequence of the activating effect of the sulfur atom and the directing influence of the C2 substituent.

-

Iodination: Iodination can be accomplished using N-iodosuccinimide (NIS) under similar conditions to bromination. The resulting 5-iodo derivative is a valuable substrate for various palladium-catalyzed cross-coupling reactions.

Table 1: Representative Conditions for Halogenation of this compound

| Halogenating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (C5) |

| NBS | THF | 25 | >95 | >98% |

| NIS | DMF | 25 | >90 | >98% |

Nitration and Sulfonation

While less common for this specific substrate in drug discovery due to the potential for introducing metabolic liabilities, nitration and sulfonation can be achieved under carefully controlled conditions. The strong activating nature of the scaffold necessitates the use of mild nitrating and sulfonating agents to avoid over-reaction and decomposition.

Metalation and Cross-Coupling Reactions: Building Molecular Complexity

Orthogonal to electrophilic substitution, directed metalation followed by cross-coupling represents a powerful strategy for the functionalization of the this compound core.

Directed Ortho-Metalation (DoM)

The directing effect of the sulfur atom in the thiophene ring can be exploited for regioselective metalation. However, the C5 position is the most acidic proton, and its deprotonation is generally favored. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) in an ethereal solvent like THF readily generates the 5-lithio species. This powerful nucleophile can then be quenched with a variety of electrophiles.

Experimental Protocol: Lithiation and Subsequent Quenching

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: The 5-bromo or 5-iodo derivatives readily couple with boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄). This reaction is a cornerstone for the synthesis of biaryl and hetero-biaryl structures.

-

Stille Coupling: Organostannanes can be coupled with the halogenated thiophene under palladium catalysis. While effective, the toxicity of organotin reagents has led to a preference for other coupling methods.

-

Heck Coupling: The formation of carbon-carbon bonds with alkenes can be achieved via the Heck reaction, typically using a palladium catalyst and a base.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functional groups by coupling the halogenated thiophene with amines in the presence of a palladium catalyst and a suitable ligand (e.g., BINAP, Xantphos).

Diagram 1: Key Reaction Pathways for the Functionalization of this compound

Caption: Major synthetic routes for functionalizing this compound.

Conclusion